Cas no 2361752-62-5 (1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one)

1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- Z1929450758
- 2361752-62-5
- EN300-26574138
- 1-[4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
- 1-[4-[(3,3-Dimethyl-1-azetidinyl)carbonyl]-1-piperidinyl]-2-propen-1-one
- 1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one
-
- インチ: 1S/C14H22N2O2/c1-4-12(17)15-7-5-11(6-8-15)13(18)16-9-14(2,3)10-16/h4,11H,1,5-10H2,2-3H3
- InChIKey: PJLFLYJFXONZCW-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(C(N2CC(C)(C)C2)=O)CC1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 250.168127949g/mol
- どういたいしつりょう: 250.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.097±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 441.3±34.0 °C(Predicted)
- 酸性度係数(pKa): -0.48±0.40(Predicted)
1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574138-0.05g |
1-[4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
2361752-62-5 | 90% | 0.05g |
$246.0 | 2023-09-14 |
1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-oneに関する追加情報
1-4-(3,3-Dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one: A Comprehensive Overview
The compound 1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one, identified by the CAS number 2361752-62-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, characterized by the presence of nitrogen atoms in its structure. The molecule's unique architecture, which includes a piperidine ring fused with a dimethylazetidine moiety and a propenone group, makes it an intriguing subject for both academic and industrial research.
Recent studies have highlighted the importance of dimethylazetidine derivatives in drug discovery, particularly in the development of novel therapeutic agents. The dimethylazetidine ring, a four-membered ring with two methyl substituents, contributes to the molecule's stability and bioavailability. This structural feature has been shown to enhance the pharmacokinetic properties of drugs, making them more effective in treating various diseases. For instance, researchers have explored the use of dimethylazetidine-containing compounds in anti-cancer therapies due to their ability to inhibit specific enzymes involved in tumor growth.
The piperidine ring in this compound is another key structural element that plays a crucial role in its functionality. Piperidine derivatives are widely used in medicinal chemistry as they can act as scaffolds for various bioactive molecules. The presence of the propenone group further adds to the compound's versatility, as it can participate in conjugation reactions and influence the molecule's electronic properties. This makes propenone-containing compounds valuable in both organic synthesis and materials science.
In terms of synthesis, the compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. Recent advancements in catalytic asymmetric synthesis have enabled researchers to produce enantiomerically pure versions of this compound, which is essential for drug development. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, making large-scale production feasible.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a semiconductor material due to its ability to form stable charge transfer complexes. Additionally, the compound has shown promise in catalysis, where it can act as a ligand or support for metal catalysts in various industrial processes.
From an environmental perspective, understanding the degradation pathways of this compound is critical for assessing its ecological impact. Recent studies have focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under specific microbial activities. This information is vital for ensuring sustainable practices in its production and disposal.
In conclusion, 1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one represents a multifaceted molecule with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing modern science and technology.
2361752-62-5 (1-4-(3,3-dimethylazetidine-1-carbonyl)piperidin-1-ylprop-2-en-1-one) 関連製品
- 93-56-1(rac Styrene Glycol)
- 737001-67-1(N-propyl(tert-butoxy)carbohydrazide)
- 2137767-52-1(4-Piperidinamine, N-butyl-N-ethyl-3,5-dimethyl-)
- 1607439-14-4(methyl 3-(pyrrolidin-2-yl)formamidopropanoate)
- 13935-80-3(N-(2,3-Dihydro-1H-inden-2-yl)acetamide)
- 31676-61-6(Ethyl 2-chloro-6-phenylnicotinate)
- 2167076-63-1(2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine)
- 54385-33-0(Diallylacetic Acid Methyl Ester)
- 1177342-31-2(2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride)
- 2386432-52-4(4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid)




